
Methoxymethane--silicon (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methoxymethane–silicon (1/1) typically involves the reaction of dimethyl ether with silicon-based reagents. One common method is the reaction of dimethyl ether with silicon tetrachloride (SiCl4) in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of methoxymethane–silicon (1/1) can be achieved through large-scale chemical reactors where dimethyl ether and silicon tetrachloride are reacted under optimized conditions. The process may involve continuous flow reactors to maintain consistent product quality and yield. The use of catalysts and specific reaction conditions are crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxymethane–silicon (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.
Reduction: Reduction reactions can convert the silicon component to lower oxidation states.
Substitution: The ether group can participate in substitution reactions, where other functional groups replace the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. Reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, often in the presence of a catalyst.
Major Products Formed
Oxidation: Silicon dioxide (SiO2) and methanol.
Reduction: Silicon hydrides and methanol.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Methoxymethane–silicon (1/1) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of methoxymethane–silicon (1/1) involves its interaction with various molecular targets. The silicon component can form strong bonds with oxygen and carbon, leading to the formation of stable compounds. The ether group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and stability. The pathways involved often include catalytic processes that facilitate the formation and transformation of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl ether (CH3OCH3): A simple ether with similar chemical properties but lacks the silicon component.
Silicon tetrachloride (SiCl4): A silicon-based compound used in the synthesis of organosilicon compounds.
Trimethylsilyl ether (TMS): An organosilicon compound with similar applications in organic synthesis.
Uniqueness
Methoxymethane–silicon (1/1) is unique due to its hybrid nature, combining the properties of both silicon and organic ether groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
261714-12-9 |
|---|---|
Molekularformel |
C2H6OSi |
Molekulargewicht |
74.15 g/mol |
InChI |
InChI=1S/C2H6O.Si/c1-3-2;/h1-2H3; |
InChI-Schlüssel |
ZAQSPEADPQCCMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC.[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)

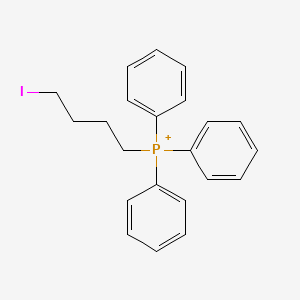
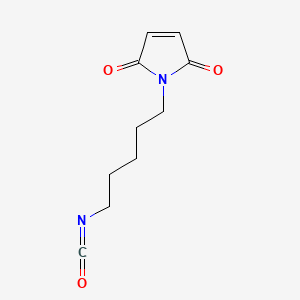

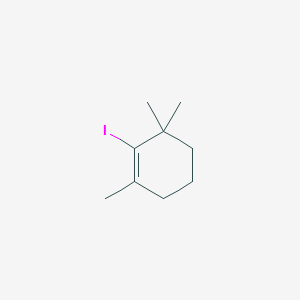
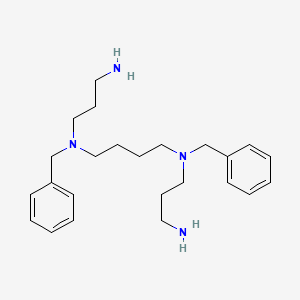
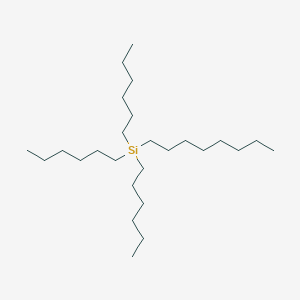
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
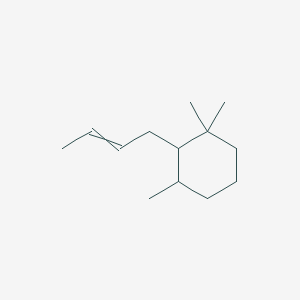
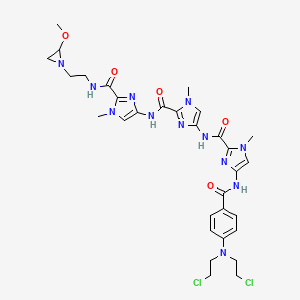
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
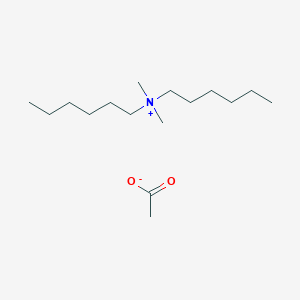
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)
